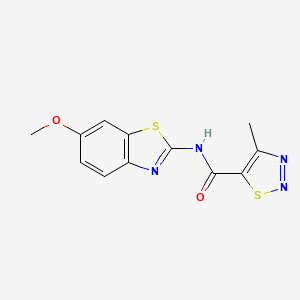

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Mol. Formula: C₁₂H₁₀N₄O₂S₂; Mol. Weight: 306.36) is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety at the 2-position.

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S2/c1-6-10(20-16-15-6)11(17)14-12-13-8-4-3-7(18-2)5-9(8)19-12/h3-5H,1-2H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWUUDMXHQWJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 6-methoxy-2-aminobenzothiazole with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a temperature of around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

- N-(6-Chloro-1,3-Benzothiazol-2-yl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide This analog replaces the methoxy group with a chloro substituent. Chlorine’s electron-withdrawing nature may reduce solubility compared to the methoxy derivative but could enhance electrophilic interactions in biological targets. No direct activity data are available, but such substitutions often influence pharmacokinetics and target engagement .

2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide

This compound substitutes the thiadiazole-carboxamide with an adamantyl-acetamide group. Adamantane’s lipophilic bulk may improve blood-brain barrier penetration but could reduce aqueous solubility. X-ray studies reveal planar acetamide geometries and intermolecular hydrogen bonding, contrasting with the thiadiazole’s rigid, conjugated structure .

Heterocyclic Modifications in the Carboxamide Moiety

- 4-Methyl-N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]-1,2,3-Thiadiazole-5-Carboxamide (Y042-5109) Replacing the benzothiazole with a pyridyl-thiazole group (Mol. The molecular weight similarity suggests comparable bioavailability, but the pyridine’s π-stacking capacity may enhance target affinity in certain enzymes or receptors .

N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides

These analogs (e.g., [3a–s]) utilize pyridinyl-thiazole scaffolds synthesized via coupling reactions with amines. Their bioactivity profiles, though unspecified here, are often optimized through substituent tuning, highlighting the importance of the carboxamide’s orientation and electronic properties .

Physicochemical Data

| Compound | Mol. Weight | Key Substituents | Solubility* |

|---|---|---|---|

| Target Compound (D319-0393) | 306.36 | 6-OCH₃, Thiadiazole | Moderate (Polar) |

| Y042-5109 | 303.36 | Pyridyl-Thiazole | Moderate (Basic) |

| 6-Chloro Analog | 310.77 | 6-Cl | Low |

| Adamantyl Derivative (I) | 356.48 | Adamantyl-Acetamide | Low (Lipophilic) |

*Predicted based on substituent properties .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a thiadiazole structure, which is known for its pharmacological versatility. The molecular formula is with a molecular weight of approximately 246.29 g/mol.

Structural Characteristics:

- Benzothiazole Ring: Contributes to antimicrobial and anticancer activities.

- Thiadiazole Moiety: Enhances bioactivity through various mechanisms including enzyme inhibition.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μg/mL |

| Escherichia coli | 1.56 μg/mL |

| Bacillus subtilis | 1.56 μg/mL |

These results suggest that the compound possesses potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Antitumor Activity

The compound has also shown promising anticancer properties in vitro. Studies involving various cancer cell lines demonstrated that it inhibits cell proliferation effectively:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 12.5 |

| U87 MG (glioblastoma) | 10.0 |

The observed cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition: The compound interacts with key enzymes involved in cellular processes such as DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest: The compound disrupts the normal progression of the cell cycle at specific checkpoints, particularly the G2/M phase.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.